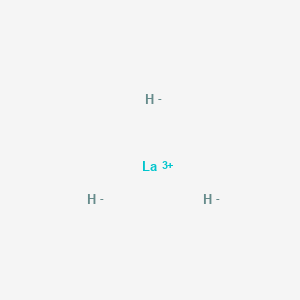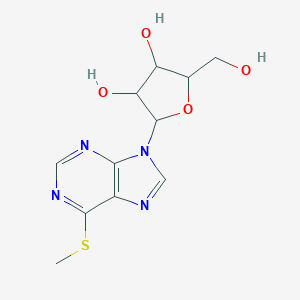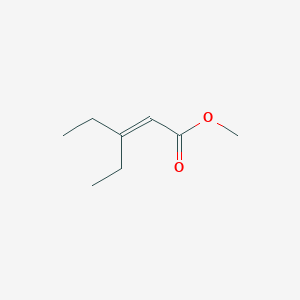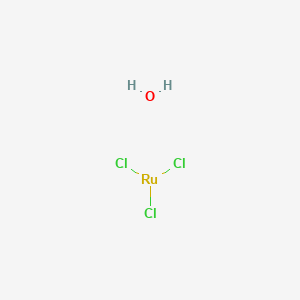
Ruthenium(III) chloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ruthenium(III) chloride hydrate, with the chemical formula RuCl₃·xH₂O, is a dark brown or black solid that is often used in its hydrated form. This compound is hygroscopic and soluble in water, ethanol, acetone, and a wide range of polar organic solvents . It is a commonly used starting material in ruthenium chemistry and has significant applications in various scientific and industrial fields .
Mechanism of Action
Target of Action
Ruthenium(III) chloride hydrate primarily targets cancer cells . It has been found to be cytotoxic against human breast cancer cell line MCF-7 and human cervical cancer cell line HeLa .
Mode of Action
This compound interacts with its targets through the formation of ruthenium (III) complexes . These complexes interact with cancer cells, leading to the release of reactive oxygen species intracellularly . This could indicate that they are involved in cell apoptosis .
Biochemical Pathways
It is known that the compound’s interaction with cancer cells leads to the release ofreactive oxygen species . These species can interact with cellular components and may cause damage to biomolecules such as DNA .
Pharmacokinetics
It is known that the compound is soluble in water, ethanol, acetone, and a wide range of polar organic solvents . This solubility could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The primary result of this compound’s action is its cytotoxic effect on cancer cells . The compound’s interaction with these cells leads to the release of reactive oxygen species, which may cause damage to biomolecules such as DNA . This damage could potentially lead to cell apoptosis .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is hygroscopic and its hydrate form is soluble in water . Therefore, the presence of water and humidity in the environment could potentially influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Ruthenium(III) chloride hydrate is used as a starting material in ruthenium chemistry . It acts as a precursor to many ruthenium compounds, which finds application as catalysts in asymmetric hydrogenation and alkene metathesis . It serves as a catalyst in the preparation of 2-ethyl-3-methylquinolines from primary aromatic amines and triallylamine .
Cellular Effects
This compound has been found to have cytotoxic effects on various cancer cell lines . For example, it has been found to have high cytotoxic activity against MCF-7 and HeLa cells . During the interaction of the complexes with the cancer MCF-7 cell line, reactive oxygen species are released intracellularly, which could indicate that they are involved in cell apoptosis .
Molecular Mechanism
It is known that it can interact with DNA, albumin, and apotransferrin . These interactions could potentially influence its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that RuCl3 vapour decomposes into the elements at high temperatures . The enthalpy change at 750 °C (1020 K), ΔdissH1020, has been estimated as +240 kJ/mol .
Metabolic Pathways
This compound is known to be involved in the oxidation process
Transport and Distribution
It is known that chloride compounds can conduct electricity when fused or dissolved in water .
Subcellular Localization
It is known that chloride materials can be decomposed by electrolysis to chlorine gas and the metal .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anhydrous ruthenium(III) chloride is typically prepared by heating powdered ruthenium metal with chlorine gas. In the original synthesis, chlorination was conducted in the presence of carbon monoxide, with the product being carried by the gas stream and crystallizing upon cooling . The hydrated form, ruthenium(III) chloride hydrate, is produced by dissolving ruthenium oxides in hydrochloric acid, followed by recrystallization to obtain the hydrated salt .
Industrial Production Methods: Industrially, this compound is produced by dissolving ruthenium oxides in hydrochloric acid. The resulting solution is then subjected to recrystallization to obtain the hydrated salt .
Chemical Reactions Analysis
Types of Reactions: Ruthenium(III) chloride hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its catalytic properties in these reactions .
Common Reagents and Conditions:
Oxidation: this compound can act as a catalyst for the selective oxidation of fatty alcohols to aldehydes.
Reduction: It can be reduced to form ruthenium nanoparticles, which have applications in catalysis and material science.
Substitution: this compound can participate in substitution reactions to form various ruthenium complexes.
Major Products:
Oxidation: Aldehydes from fatty alcohols.
Reduction: Ruthenium nanoparticles.
Substitution: Various ruthenium complexes.
Scientific Research Applications
Ruthenium(III) chloride hydrate has a wide range of applications in scientific research and industry:
Comparison with Similar Compounds
- Rhodium(III) chloride
- Iron(III) chloride
- Ruthenium(III) bromide
- Ruthenium tetroxide
Comparison: Ruthenium(III) chloride hydrate is unique due to its versatile catalytic properties and its ability to participate in a wide range of chemical reactions. Compared to rhodium(III) chloride and iron(III) chloride, this compound has superior catalytic activity in oxidation and hydrogenation reactions . Ruthenium(III) bromide and ruthenium tetroxide also exhibit catalytic properties, but this compound is more commonly used in research and industrial applications due to its stability and ease of handling .
Properties
CAS No. |
14898-67-0 |
|---|---|
Molecular Formula |
Cl3H2ORu |
Molecular Weight |
225.4 g/mol |
IUPAC Name |
ruthenium(3+);trichloride;hydrate |
InChI |
InChI=1S/3ClH.H2O.Ru/h3*1H;1H2;/q;;;;+3/p-3 |
InChI Key |
BIXNGBXQRRXPLM-UHFFFAOYSA-K |
SMILES |
O.Cl[Ru](Cl)Cl |
Canonical SMILES |
O.[Cl-].[Cl-].[Cl-].[Ru+3] |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


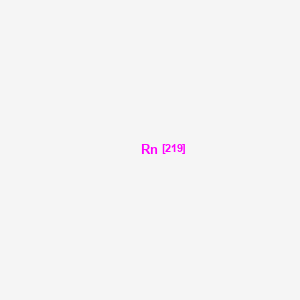
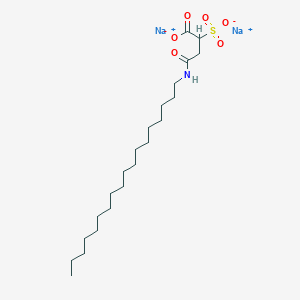
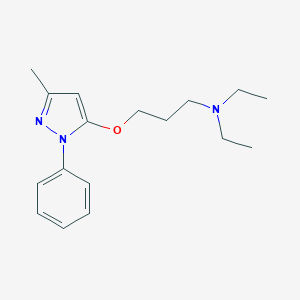

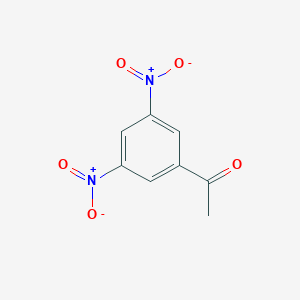

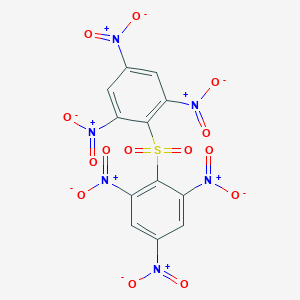
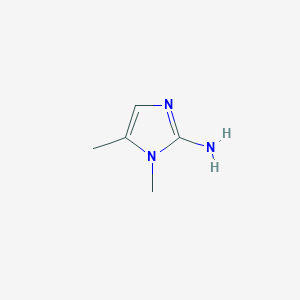
![Thiazolo[5,4-d]pyrimidine, 5-methyl-](/img/structure/B81866.png)

